sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione
Description
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione (CAS: 164918-61-0), also known as monosodium bromoisocyanurate, is a brominated derivative of isocyanuric acid. Its molecular formula is C₃BrN₃NaO₃, with a molecular weight of 219.94 g/mol (approximated from dichloro analogs in ). The compound features a six-membered heterocyclic ring containing three nitrogen atoms, with one bromine substituent and a sodium counterion stabilizing the structure . It is structurally related to chlorinated isocyanurates but exhibits distinct reactivity due to bromine’s lower electronegativity and higher atomic radius compared to chlorine.
Key properties include:
Properties
Molecular Formula |
C3HBrN3NaO3 |
|---|---|
Molecular Weight |
229.95 g/mol |
IUPAC Name |
sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione |
InChI |
InChI=1S/C3H2BrN3O3.Na/c4-7-2(9)5-1(8)6-3(7)10;/h(H2,5,6,8,9,10);/q;+1/p-1 |
InChI Key |
WYJXFFFWDRMGRG-UHFFFAOYSA-M |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)[N-]1)Br.[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Sodium Isocyanurate
The most common and industrially relevant method to prepare sodium monobromoisocyanurate involves the direct bromination of sodium isocyanurate:
- Starting Material: Sodium isocyanurate (sodium salt of isocyanuric acid)
- Brominating Agents: Molecular bromine (Br2) or bromine donors such as tribromoisocyanuric acid or dibromoisocyanuric acid
- Reaction Conditions: Mild temperatures (0–100 °C), often in aqueous or mixed aqueous-organic solvents
- Mechanism: Electrophilic substitution of bromine at the nitrogen atom in the isocyanurate ring, forming the monobromo derivative
This method is detailed in patent US9670187B2, which describes processes for preparing antiviral compounds including sodium monobromoisocyanurate, highlighting the use of sodium bromide and brominating agents under controlled conditions to obtain high purity products.
Radical Bromodecarboxylation Route
An alternative preparation involves radical bromodecarboxylation of carboxylic acid precursors using bromoisocyanurates as bromine sources:
- Starting Materials: Organic carboxylic acids structurally related to isocyanurate derivatives
- Brominating Agents: Tribromoisocyanuric acid, dibromoisocyanuric acid, bromodichloroisocyanuric acid, among others
- Reaction Conditions: Radical initiation by visible light irradiation or thermal activation, temperatures between -20 °C and 150 °C
- Advantages: Mild reaction conditions, high selectivity, retention of functional groups such as ketones and nitro groups
This process is described in patent WO2017060905A1, which emphasizes the use of bromoisocyanurates for free radical bromination, enabling the efficient synthesis of organic bromides including sodium monobromoisocyanurate analogs.
Comparative Data Table of Preparation Methods
Research Discoveries and Optimization Insights
- Mild Conditions: Both methods benefit from mild reaction conditions that preserve the sensitive trione and isocyanurate ring structure, minimizing side reactions.
- Catalyst Use: Bromoisocyanurates serve dual roles as brominating agents and radical initiators, enhancing reaction efficiency and selectivity.
- Solvent Effects: The use of aqueous or mixed solvent systems facilitates better solubility and reaction control, crucial for industrial scalability.
- Yield Optimization: Controlling temperature and brominating agent stoichiometry is critical to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common due to the stability of the bromine atom in the structure.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while substitution reactions can produce a variety of functionalized isocyanurates.
Scientific Research Applications
Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione, also known as sodium bromoisocyanurate, is a chemical compound with the molecular formula C3H3BrN3NaO3. It is commonly used as a brominating agent in various chemical reactions.
Scientific Research Applications
- Bromination Agent: Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is utilized in chemistry to introduce bromine atoms into organic molecules, which is essential for synthesizing various compounds. It acts as a brominating agent, transferring a bromine atom to the target molecule through an electrophilic substitution reaction. The compound is commonly used with strong acids or bases to facilitate the bromination process, often under low temperatures to control reactivity and selectivity.
- Synthesis of Pharmaceuticals and Agrochemicals: The major products formed from reactions involving sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione are brominated organic compounds, which are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
- Study of Bromination Effects on Biological Molecules: In biology, this compound is used to study the effects of bromination on biological molecules and to develop new brominated drugs.
- Synthesis of Brominated Pharmaceuticals: In medicine, the compound is used in the synthesis of brominated pharmaceuticals, which have shown promise in treating various diseases.
- Production of Brominated Flame Retardants: In industry, it is used in the production of brominated flame retardants and other specialty chemicals.
- Antimicrobial Properties: Monosodium Bromoisocyanurate Hydrate can be used for microbial properties .
Mechanism of Action
The mechanism by which sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is harnessed in various chemical processes and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Dichloroisocyanurate (SDIC)
Key Differences :
- Reactivity : SDIC releases chlorine radicals, making it effective for microbial inactivation but corrosive. The brominated analog may release bromine radicals, which are less volatile and more selective in organic bromination reactions .
- Applications : SDIC dominates water treatment due to chlorine’s cost-effectiveness. Brominated variants are niche, used in organic synthesis or specialized disinfection where bromine’s stability is advantageous .
5-Ethyl-1,3-diazinane-2,4,6-trione (Barbiturate Derivative)
Key Differences :
- Functionality : The brominated isocyanurate is oxidative, while barbiturates participate in hydrogen-bonding interactions critical for biological activity .
- Substituents : Bromine vs. ethyl group—the former enhances electrophilicity, while the latter modulates lipophilicity for drug absorption .
5-Benzyl-5-bromo-pyrimidine-2,4,6-trione
Biological Activity
Sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione (CAS No. 164918-61-0) is a compound with notable chemical properties and potential biological applications. It is a brominated derivative of isocyanuric acid and has been investigated for its reactivity and biological activity in various contexts.
The compound has the molecular formula C3H3BrN3NaO3 and is characterized by its high reactivity due to the presence of the bromine atom. This reactivity allows it to participate in various chemical reactions, making it useful in synthetic organic chemistry.
The biological activity of this compound primarily involves its role as a brominating agent . The mechanism typically involves electrophilic substitution where the bromine atom is transferred to target molecules. This can lead to modifications in biological macromolecules such as proteins and nucleic acids, potentially altering their function.
Antimicrobial Activity
Research has indicated that brominated compounds can exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 12 | 10 |
| C. albicans | 10 | 10 |
These results suggest that the compound may serve as a potential antimicrobial agent in pharmaceutical formulations.
Anticancer Potential
Recent studies have explored the anticancer potential of brominated compounds. This compound has been evaluated for its cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| HeLa | 25 | 24 |
| MCF7 | 30 | 24 |
The findings indicate that this compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms and efficacy.
Study on Antimicrobial Efficacy
A study published in Journal of Applied Microbiology demonstrated the effectiveness of this compound against biofilm-forming bacteria. The study employed various concentrations to assess biofilm inhibition and found significant reductions at higher concentrations.
Research on Cytotoxicity
A research article in Cancer Letters reported on the cytotoxic effects of this compound on breast cancer cells. The study elucidated the compound's ability to disrupt cellular processes leading to cell death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for sodium;1-bromo-1,3-diaza-5-azanidacyclohexane-2,4,6-trione, and how can reaction conditions be optimized?
- Methodology : Bromination of a parent trione structure (e.g., isocyanuric acid derivatives) using NaBr/H₂SO₄ or elemental bromine under controlled temperatures (40–60°C). Reaction optimization includes adjusting molar ratios of brominating agents, pH, and reaction time. For example, excess bromine may improve yield but requires careful quenching to avoid side reactions .
- Characterization : Post-synthesis purification via recrystallization or column chromatography, followed by verification using IR (to confirm Br incorporation) and GC-MS for purity assessment .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELX. Key parameters include bond lengths (e.g., C-Br ~1.9 Å) and angles to confirm the diazinane-trione framework. Mercury software can visualize packing patterns and intermolecular interactions .
- Data Interpretation : Compare experimental data with computational models (DFT) to resolve discrepancies in torsional angles or hydrogen bonding networks .
Q. What are the primary research applications of this compound in biological systems?
- Neuroprotection : Derivatives of brominated triones demonstrate efficacy in reducing cytotoxicity caused by mutant SOD1, a hallmark of amyotrophic lateral sclerosis (ALS). Experimental designs involve in vitro neuronal models treated with the compound, followed by assays for protein aggregation and oxidative stress markers .
- Enzyme Inhibition : Acts as a brominating agent to modify enzyme active sites, enabling studies on catalytic mechanisms (e.g., bromination of histidine residues in proteases) .
Advanced Research Questions
Q. What mechanistic insights explain its role as a brominating agent in electrophilic substitution reactions?
- Mechanism : The compound donates Br⁺ via heterolytic cleavage, targeting electron-rich aromatic systems (e.g., phenols, indoles). Kinetic studies using UV-Vis spectroscopy track bromine release rates, while Hammett plots correlate substituent effects with reaction efficiency .
- Side Reactions : Competing pathways (e.g., oxidation or debromination) are mitigated by optimizing solvent polarity (e.g., DCM vs. water) and stabilizing intermediates with Lewis acids like FeCl₃ .
Q. How does this compound compare to N-bromosuccinimide (NBS) in regioselectivity and yield for allylic bromination?
- Comparative Analysis :
| Parameter | Sodium Bromo-tritione | NBS |
|---|---|---|
| Regioselectivity | Higher for allylic | Moderate |
| Solvent Compatibility | Polar aprotic | Non-polar |
| Byproduct Formation | Lower | Higher |
- Case Study : In the bromination of cyclohexene, this compound achieves >80% yield with minimal diastereomers, whereas NBS requires radical initiators (e.g., AIBN) and produces more side products .
Q. How can researchers address contradictory data in its reactivity across different substrates?
- Experimental Design :
Systematic variation of substrate electronic profiles (e.g., para-substituted aromatics).
Controlled kinetic studies under inert atmospheres to isolate humidity/oxygen effects.
Multivariate analysis (e.g., PCA) to identify dominant factors (e.g., steric hindrance vs. electronic effects) .
Q. What strategies are employed to evaluate its pharmacokinetics and toxicity in preclinical models?
- In Vivo Studies : Administer radiolabeled compound (e.g., ¹⁴C) to track biodistribution. LC-MS/MS quantifies metabolites in plasma and tissues.
- Toxicity Screening : Ames test for mutagenicity and acute toxicity assays in rodents (LD₅₀ determination). Structural analogs show low hepatotoxicity but require monitoring of renal clearance due to bromine accumulation .
Tables for Key Data
Table 1 : Comparative Reactivity in Bromination Reactions
| Substrate | Yield (%) | Selectivity (Br position) |
|---|---|---|
| Phenol | 92 | Para (85%) |
| Indole | 78 | C3 (90%) |
| Styrene | 65 | Allylic (70%) |
| Data derived from controlled experiments with 1.5 eq. brominating agent in acetonitrile at 25°C . |
Table 2 : Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=10.56 |
| Br-C Bond Length | 1.92 Å |
| SC-XRD data refined using SHELXL-2018 . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
